

Technical Support Center: Didesmethyl Erlotinib Hydrochloride Salt Synthesis Yield Optimization

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Compound of Interest

Compound Name: *Didesmethyl Erlotinib Hydrochloride Salt*
Cat. No.: *B021405*

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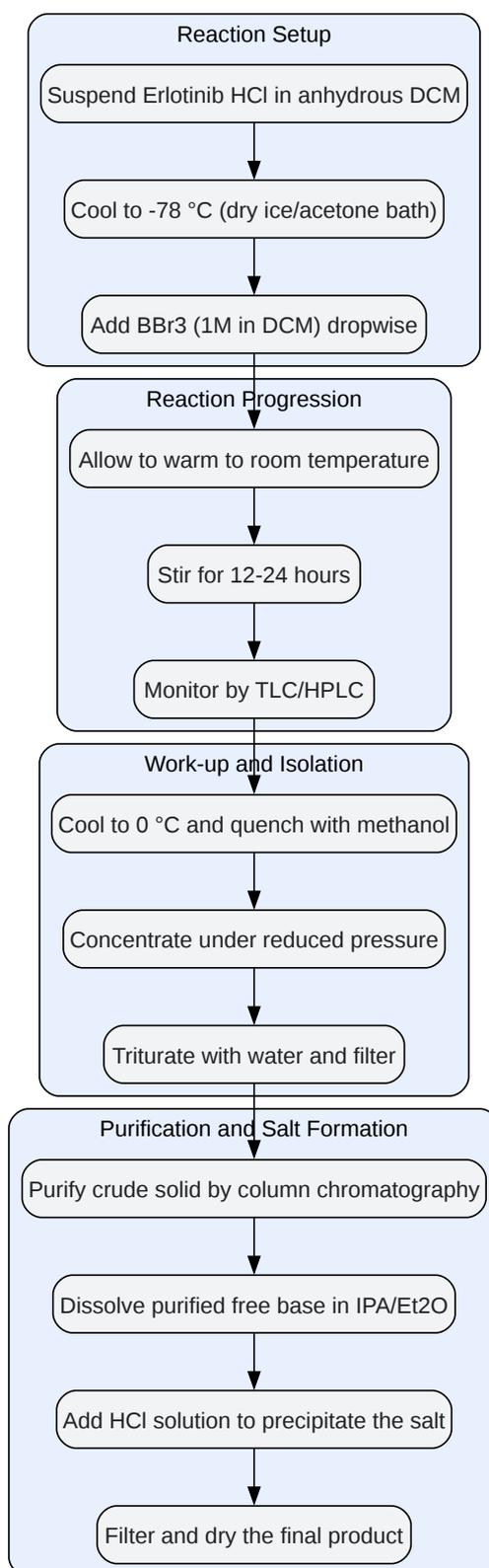
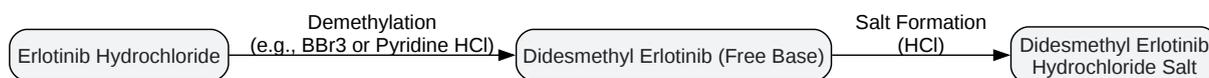
Welcome to the comprehensive technical support guide for the synthesis of **Didesmethyl Erlotinib Hydrochloride Salt**. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. My insights are drawn from established chemical principles and practical experience in multi-step organic synthesis and API development.

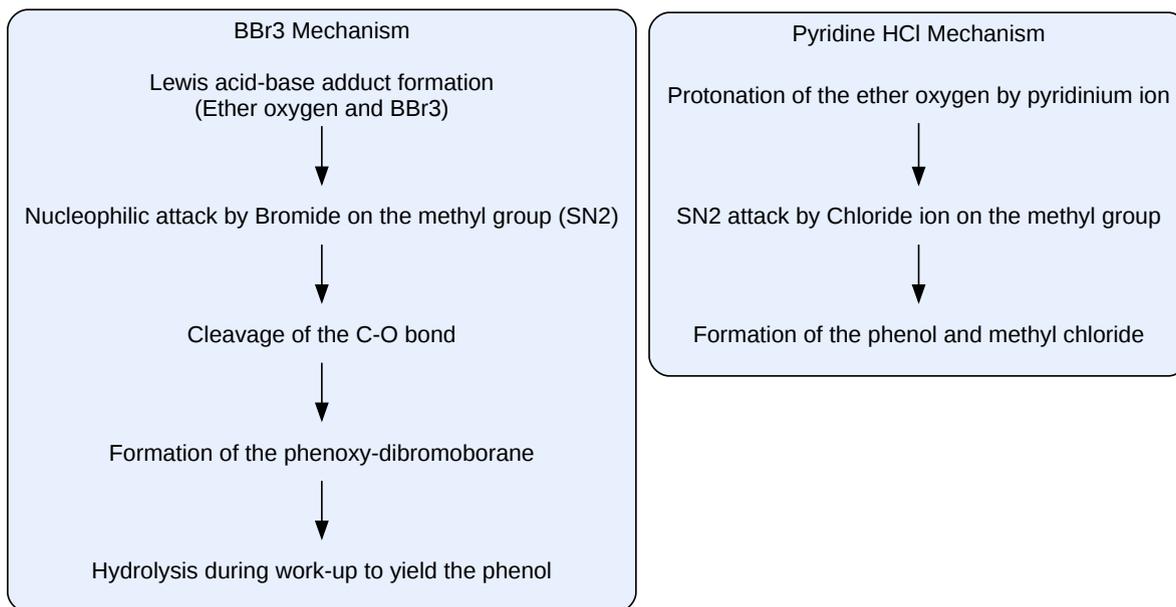
I. Introduction to the Synthesis of Didesmethyl Erlotinib Hydrochloride Salt

Didesmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.^[1] Its synthesis is of significant interest for further pharmacological studies and as a reference standard. The most logical and common approach to its synthesis involves the demethylation of Erlotinib or a protected precursor. This guide will focus on a plausible and robust synthetic strategy: the demethylation of commercially available Erlotinib Hydrochloride.

The core challenge in this synthesis lies in the selective and complete demethylation of the two methoxyethoxy side chains of Erlotinib without compromising the integrity of the quinazoline core or the ethynyl group. Incomplete reactions, side-product formation, and purification difficulties are the primary obstacles to achieving high yield and purity.

Below is a generalized reaction scheme for the demethylation of Erlotinib to Didesmethyl Erlotinib.





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Sources

- 1. Demethylation - Wikipedia [en.wikipedia.org]
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